molecular formula C₁₇H₁₆O₃S B1663477 Anti-inflammatory agent 1 CAS No. 1096621-42-9

Anti-inflammatory agent 1

Cat. No.: B1663477
CAS No.: 1096621-42-9
M. Wt: 300.4 g/mol
InChI Key: XXNXGFNAEVNSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anti-inflammatory agent 1 is a compound known for its ability to reduce inflammation and alleviate pain. Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants, and is a protective mechanism involving immune cells, blood vessels, and molecular mediators. This compound plays a crucial role in managing inflammatory conditions and is widely used in medical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using 4-toluenesulfonic acid as a catalyst at 80°C . Another method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride under reflux in methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-inflammatory agent 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of anti-inflammatory agent 1 involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, it may interact with other molecular targets and signaling pathways, such as nuclear factor-kappa B and mitogen-activated protein kinase .

Comparison with Similar Compounds

Anti-inflammatory agent 1 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique in its specific molecular structure and the particular pathways it targets. Its effectiveness and safety profile may differ from other NSAIDs, making it a valuable option for certain medical conditions .

Properties

IUPAC Name

2-ethylsulfanyl-3-(4-hydroxyphenyl)-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3S/c1-2-21-17-15(11-3-6-13(18)7-4-11)9-12-5-8-14(19)10-16(12)20-17/h3-10,17-19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNXGFNAEVNSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anti-inflammatory agent 1
Reactant of Route 2
Anti-inflammatory agent 1
Reactant of Route 3
Anti-inflammatory agent 1
Reactant of Route 4
Anti-inflammatory agent 1
Reactant of Route 5
Anti-inflammatory agent 1
Reactant of Route 6
Anti-inflammatory agent 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.